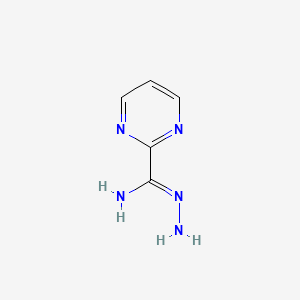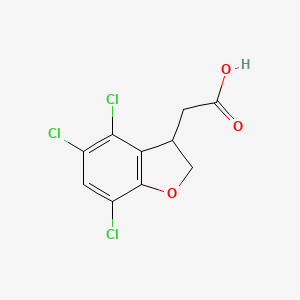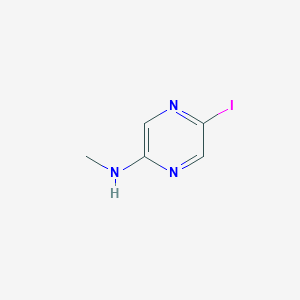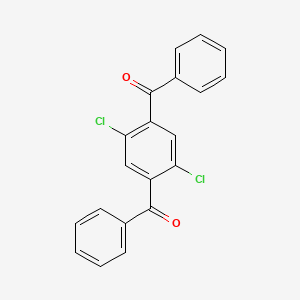
Dioxouranium;nitric acid;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxouranium;nitric acid;hydrate, also known as uranyl nitrate hexahydrate, is a compound with the chemical formula UO2(NO3)2·6H2O. It is a yellow crystalline solid that is highly soluble in water and other polar solvents. This compound is primarily used in the nuclear industry for the preparation of uranium oxides and as an intermediate in the reprocessing of spent nuclear fuel .
準備方法
Synthetic Routes and Reaction Conditions
Dioxouranium;nitric acid;hydrate can be synthesized by dissolving uranium dioxide (UO2) in nitric acid (HNO3). The reaction typically involves the following steps:
Dissolution: Uranium dioxide is dissolved in concentrated nitric acid to form uranyl nitrate. [ UO_2 + 2HNO_3 \rightarrow UO_2(NO_3)_2 + H_2O ]
Crystallization: The resulting uranyl nitrate solution is then evaporated to crystallize uranyl nitrate hexahydrate. [ UO_2(NO_3)_2 + 6H_2O \rightarrow UO_2(NO_3)_2·6H_2O ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale dissolution of uranium dioxide in nitric acid, followed by controlled evaporation and crystallization processes. The use of microwave radiation has been shown to significantly reduce the time required for the thermal denitration of uranyl nitrate in aqueous solutions .
化学反応の分析
Types of Reactions
Dioxouranium;nitric acid;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as uranium dioxide.
Substitution: It can undergo ligand exchange reactions with other anions or ligands.
Common Reagents and Conditions
Oxidation: Involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Typically involves reducing agents like hydrazine hydrate (N2H4·H2O) or hydrogen gas (H2) under controlled conditions.
Substitution: Ligand exchange reactions can be carried out in aqueous or organic solvents, depending on the desired product.
Major Products Formed
Oxidation: Formation of uranyl peroxide (UO4) or other higher oxidation state compounds.
Reduction: Formation of uranium dioxide (UO2) or uranium trioxide (UO3).
Substitution: Formation of various uranyl complexes with different ligands
科学的研究の応用
Dioxouranium;nitric acid;hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various uranium compounds and complexes.
Biology: Employed in radiolabeling studies and as a tracer in biological systems.
Medicine: Investigated for its potential use in targeted alpha therapy (TAT) for cancer treatment.
Industry: Utilized in the nuclear fuel cycle, particularly in the reprocessing of spent nuclear fuel and the preparation of uranium oxides for fuel fabrication
作用機序
The mechanism of action of dioxouranium;nitric acid;hydrate involves its ability to form stable complexes with various ligands. The uranyl ion (UO2^2+) is highly electrophilic and can coordinate with multiple donor atoms, forming stable coordination complexes. These complexes can undergo various chemical transformations, depending on the nature of the ligands and reaction conditions .
類似化合物との比較
Similar Compounds
Uranyl acetate: UO2(CH3COO)2·2H2O
Uranyl carbonate: UO2CO3
Uranyl sulfate: UO2SO4·3H2O
Uniqueness
Dioxouranium;nitric acid;hydrate is unique due to its high solubility in water and its ability to form stable hexahydrate crystals. This property makes it particularly useful in the nuclear industry for the preparation of uranium oxides and in the reprocessing of spent nuclear fuel. Its high solubility also facilitates its use in various chemical and biological applications .
特性
分子式 |
H4N2O9U |
|---|---|
分子量 |
414.07 g/mol |
IUPAC名 |
dioxouranium;nitric acid;hydrate |
InChI |
InChI=1S/2HNO3.H2O.2O.U/c2*2-1(3)4;;;;/h2*(H,2,3,4);1H2;;; |
InChIキー |
YCGPFOLWOIAUMS-UHFFFAOYSA-N |
正規SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O=[U]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


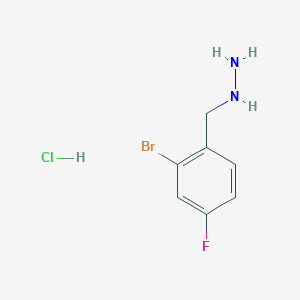
![(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15131852.png)
